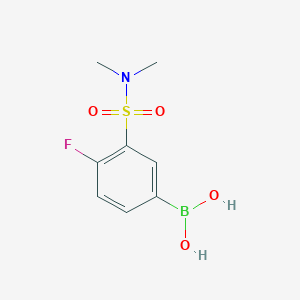
(3-(N,N-dimethylsulfamoyl)-4-fluorophenyl)boronic acid
描述
(3-(N,N-dimethylsulfamoyl)-4-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C8H11BFNO4S and its molecular weight is 247.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Boronic acids, in general, are known to form fast and reversible covalent interactions with 1,2/1,3 cis-diols of carbohydrates .
Mode of Action
The mode of action of (3-(N,N-dimethylsulfamoyl)-4-fluorophenyl)boronic acid involves the formation of five-/six-membered cyclic boronic esters through fast and reversible covalent interactions with 1,2/1,3 cis-diols of carbohydrates .
Biochemical Pathways
Boronic acids are known to be involved in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The sm cross-coupling reaction, in which boronic acids are involved, is known for its exceptionally mild and functional group tolerant reaction conditions .
Result of Action
Boronic acids are known to be involved in the formation of carbon–carbon bonds through the sm cross-coupling reaction .
Action Environment
The sm cross-coupling reaction, in which boronic acids are involved, is known for its environmentally benign nature .
生物活性
(3-(N,N-dimethylsulfamoyl)-4-fluorophenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
The chemical formula for this compound is C10H15BFNO4S. The compound is synthesized through a series of reactions involving boronic acid derivatives and sulfonamide groups. The presence of the boronic acid moiety allows for unique interactions with biological targets, particularly enzymes.
The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with active site residues in enzymes. This interaction can inhibit enzyme activity, disrupting critical biochemical pathways. The sulfonamide group enhances this activity by providing additional sites for molecular interaction.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds similar to this boronic acid can reduce cell viability in prostate cancer cells while maintaining the viability of healthy cells.
| Compound | Cell Viability (%) at 5 µM | Healthy Cell Viability (%) |
|---|---|---|
| B5 | 33 | 71 |
| B7 | 44 | 95 |
These results suggest a selective cytotoxicity towards cancer cells, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition
The compound's mechanism as an enzyme inhibitor has been explored extensively. The boronic acid group is known to interact with serine proteases and other enzymes, leading to inhibition of their activity. This effect has implications for therapeutic applications in diseases where enzyme overactivity is a concern.
Case Studies
属性
IUPAC Name |
[3-(dimethylsulfamoyl)-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BFNO4S/c1-11(2)16(14,15)8-5-6(9(12)13)3-4-7(8)10/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOBAJDXTMHAKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)S(=O)(=O)N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















